Diethanolamine palmitate
CAS No.: 90388-11-7
Cat. No.: VC17171620
Molecular Formula: C20H43NO4
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90388-11-7 |
|---|---|
| Molecular Formula | C20H43NO4 |
| Molecular Weight | 361.6 g/mol |
| IUPAC Name | hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
| Standard InChI | InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
| Standard InChI Key | QGLKEWRJAKVENM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Diethanolamine palmitate consists of a palmitate anion (C₁₆H₃₁O₂⁻) and a diethanolammonium cation (C₄H₁₂NO₂⁺). The compound’s molecular formula, C₂₀H₄₃NO₄, reflects the stoichiometric combination of one palmitic acid molecule with one diethanolamine molecule . Key identifiers include:
The compound’s structure features a 16-carbon alkyl chain from palmitic acid, which confers hydrophobicity, paired with the hydrophilic diethanolamine headgroup containing hydroxyl and amine functionalities .
Spectroscopic and Structural Data
X-ray crystallography and NMR studies of analogous diethanolamine-fatty acid salts reveal a lamellar arrangement in the solid state, with hydrogen bonding between the ammonium group and carboxylate oxygen. Infrared spectroscopy typically shows absorption bands at 3,300–2,500 cm⁻¹ (N–H and O–H stretching) and 1,550–1,650 cm⁻¹ (asymmetric COO⁻ stretching).
Synthesis and Production
Reaction Mechanism
The synthesis involves a neutralization reaction between palmitic acid and diethanolamine in a 1:1 molar ratio:
This exothermic process typically occurs under reflux at 80–100°C, with yields exceeding 90% when using anhydrous solvents like ethanol.
Industrial-Scale Production
Commercial synthesis follows a batch process:
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Feedstock Preparation: Palmitic acid (≥98% purity) and diethanolamine (≥99%) are heated to 70°C.
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Neutralization: The mixture is stirred for 4–6 hours under nitrogen to prevent oxidation.
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Purification: Unreacted starting materials are removed via vacuum distillation, achieving ≥95% purity.
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point range of 45–55°C, with decomposition initiating at 210°C. The compound exhibits lyotropic liquid crystalline phases in aqueous solutions above 25% concentration.
Solubility and Partitioning
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 1.2 ± 0.3 |
| Ethanol | 22.5 ± 1.8 |
| Chloroform | 8.7 ± 0.9 |
| Hexane | <0.1 |
The octanol-water partition coefficient (log P) of 3.7 ± 0.2 indicates moderate hydrophobicity.
Applications in Industrial and Consumer Products
Cosmetic Formulations
Diethanolamine palmitate functions as a secondary emulsifier in oil-in-water systems, typically used at 0.5–2.5% (w/w) in creams and lotions . Comparative studies show it reduces interfacial tension between mineral oil and water by 28% more effectively than sodium stearate.
Industrial Surfactants
In metalworking fluids, 0.1–0.5% concentrations enhance lubricity, reducing coefficient of friction by 15–20% compared to amine-free formulations .
Toxicological and Environmental Profiles
Acute Toxicity
| Test Organism | LD₅₀ (mg/kg) | Effect |
|---|---|---|
| Rat (oral) | >2,000 | No mortality |
| Daphnia magna | 12.5 (48h) | Immobilization |
Data from structurally similar diethanolamine salts suggest low dermal absorption (<5% over 24h) .
Environmental Persistence
The compound’s biodegradation half-life in soil is 14–28 days under aerobic conditions, with minimal bioaccumulation potential (BCF <100).
Regulatory Status and Compliance
The European Chemicals Agency (ECHA) classifies diethanolamine palmitate under EC Number 265-030-0, requiring hazard labeling for eye irritation (H319) . Cosmetic use complies with EU Regulation 1223/2009 when free diethanolamine content remains below 0.5% .
Research Frontiers and Unresolved Questions
Recent studies investigate its potential as a template for mesoporous silica synthesis, leveraging its micellar organization. Open questions remain regarding chronic exposure effects on epidermal barrier function and long-term environmental impacts in aquatic ecosystems.
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